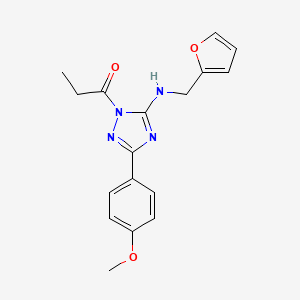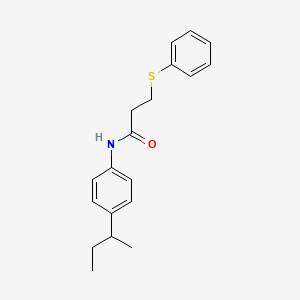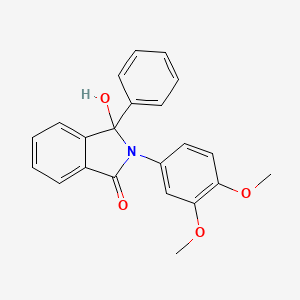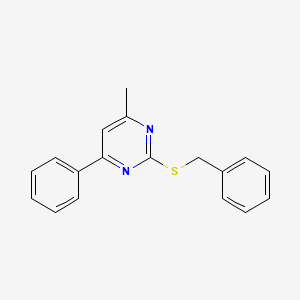![molecular formula C18H18ClNO6 B4200236 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4200236.png)
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid
Übersicht
Beschreibung
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid, also known as CPAB, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. CPAB is a derivative of salicylic acid and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Wirkmechanismus
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid exerts its therapeutic effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins that mediate pain, inflammation, and fever. This compound selectively inhibits the activity of COX-2, which is induced during inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2 activity, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound inhibits the production of prostaglandins, which are involved in pain, inflammation, and fever. This compound also reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid has several advantages for lab experiments. This compound is a relatively stable compound that can be easily synthesized and purified. This compound is also selective for COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and other diseases. However, this compound has some limitations for lab experiments. This compound may exhibit off-target effects, which can complicate the interpretation of experimental results. In addition, this compound may have limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for research on 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid. One direction is to investigate the potential therapeutic applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Another direction is to study the molecular mechanisms underlying the anti-cancer effects of this compound. Furthermore, future research could focus on developing new derivatives of this compound with improved pharmacokinetic properties and selectivity for COX-2.
Wissenschaftliche Forschungsanwendungen
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoic acid has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO6/c1-10(26-12-6-4-5-11(19)7-12)17(21)20-14-9-16(25-3)15(24-2)8-13(14)18(22)23/h4-10H,1-3H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKUGNWWPLIKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1C(=O)O)OC)OC)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 3-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4200159.png)

![2-{[4-(phenylsulfonyl)-2-(2-thienyl)-1,3-oxazol-5-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4200173.png)

![2-({[4-ethyl-5-(1-ethyl-1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4200205.png)

![N-[2-(benzylthio)ethyl]-2-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4200216.png)
![1-(2-naphthylsulfonyl)-N-[4-(4-pyridinylmethyl)phenyl]prolinamide](/img/structure/B4200222.png)
![3-(3-bromophenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4200230.png)
![methyl 2-({[3-(5-chloro-2,4-dimethoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B4200252.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-benzylacetamide](/img/structure/B4200259.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B4200265.png)

